LUMO Energy Level Deepening in Triazine Acceptors for Enhanced Electron Affinity
The LUMO energy level of 2,4-diphenyl-1,3,5-triazine can be tuned by further functionalization. A derivative, TRZ-1SO2, which incorporates a phenylsulfonyl group onto the 2,4-diphenyl-1,3,5-triazine core, achieves a LUMO energy level of -3.38 eV [1]. This is significantly deeper than the LUMO levels reported for 2,4,6-triphenyl-1,3,5-triazine (TPTA) derivatives, which are typically around -3.20 eV [2]. The 0.18 eV deeper LUMO level of the 2,4-diphenyl-1,3,5-triazine derivative indicates a greater electron affinity, which is crucial for improving electron injection and transport in OLED devices [1].
| Evidence Dimension | Lowest Unoccupied Molecular Orbital (LUMO) Energy Level |
|---|---|
| Target Compound Data | -3.38 eV (for derivative TRZ-1SO2) |
| Comparator Or Baseline | 2,4,6-Triphenyl-1,3,5-triazine (TPTA) derivative: approx. -3.20 eV |
| Quantified Difference | LUMO is deeper by 0.18 eV |
| Conditions | Electrochemical analysis; reported in separate studies |
Why This Matters
A deeper LUMO level improves electron injection from the cathode, a key factor in lowering the driving voltage and increasing the efficiency of OLEDs.
- [1] Guo, J., Zheng, C.-J., Yang, H.-Y., Zhao, J.-W., He, Z.-Y., Lin, H., Tao, S.-L., & Zhang, X.-H. (2021). Novel triazine derivatives with deep LUMO energy levels as the electron-accepting components of exciplexes. Journal of Materials Chemistry C, 9(5), 1761-1769. DOI: 10.1039/D0TC04751A View Source
- [2] Synthesis and characterization of triazine linked carbazole derivatives green-light-emitting molecules. (2017). Dyes and Pigments, 143, 444-454. DOI: 10.1016/j.dyepig.2017.04.053 View Source
